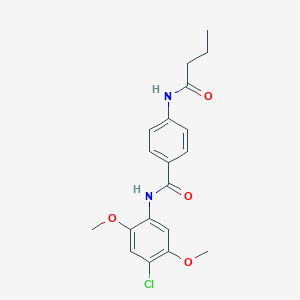
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to inhibit the replication of viruses and bacteria.
実験室実験の利点と制限
One of the main advantages of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and infectious diseases. 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In cancer research, further studies are needed to investigate the specific mechanisms by which 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide induces apoptosis and inhibits cell proliferation. In neuroscience, more research is needed to determine the specific ion channels and neurotransmitter receptors that are modulated by 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In infectious diseases, further studies are needed to investigate the potential use of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent against a wider range of viruses and bacteria.
In conclusion, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide as a therapeutic agent in cancer research, neuroscience, and infectious diseases.
合成法
The synthesis of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with 4-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. The final product is obtained after purification and isolation.
科学的研究の応用
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In infectious diseases, 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to inhibit the replication of viruses and bacteria.
特性
製品名 |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
|---|---|
分子式 |
C19H21ClN2O4 |
分子量 |
376.8 g/mol |
IUPAC名 |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-5-18(23)21-13-8-6-12(7-9-13)19(24)22-15-11-16(25-2)14(20)10-17(15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
InChIキー |
REPMGKHEYHDFDV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)






